molecular formula C11H11N3O3 B14211719 Methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate CAS No. 651331-47-4

Methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate

Cat. No.: B14211719
CAS No.: 651331-47-4
M. Wt: 233.22 g/mol
InChI Key: BQHSWDGBCKUKGV-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group (-N3) and a methoxyphenyl group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate typically involves the reaction of 3-methoxybenzaldehyde with methyl acrylate in the presence of a base to form the corresponding enone. This intermediate is then subjected to azidation using sodium azide under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in an appropriate solvent.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

    Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action of Methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-methoxyphenyl)prop-2-enoate: Lacks the azido group, making it less reactive in cycloaddition reactions.

    Methyl 2-azido-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a different substitution pattern on the phenyl ring.

Properties

CAS No.

651331-47-4

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-azido-3-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11N3O3/c1-16-9-5-3-4-8(6-9)7-10(13-14-12)11(15)17-2/h3-7H,1-2H3

InChI Key

BQHSWDGBCKUKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

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